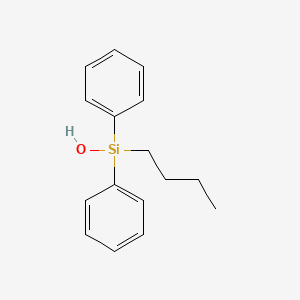
Butyl(diphenyl)silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl(diphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and two phenyl groups, along with a hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. Silanols are known for their unique chemical properties and are widely used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
Butyl(diphenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of butyl(diphenyl)chlorosilane. The reaction typically proceeds as follows:
Butyl(diphenyl)chlorosilane+H2O→this compound+HCl
This reaction is usually carried out under controlled conditions to ensure the complete conversion of the chlorosilane to the silanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves batch processes where oligomeric siloxane diols are polycondensed to obtain silanol end-capped polymers . The process typically includes steps to remove volatile compounds and ensure the purity of the final product.
化学反应分析
Types of Reactions
Butyl(diphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: Silanols can be reduced to silanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanes depending on the reagent used
科学研究应用
Butyl(diphenyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of butyl(diphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, silanols can interact with enzymes and other proteins, potentially affecting their function.
相似化合物的比较
Similar Compounds
- Diphenylsilanediol
- Triphenylsilanol
- Butyl(trimethyl)silanol
Uniqueness
Butyl(diphenyl)silanol is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for specific reactivity patterns and applications that are not observed in other silanols .
属性
CAS 编号 |
17964-41-9 |
|---|---|
分子式 |
C16H20OSi |
分子量 |
256.41 g/mol |
IUPAC 名称 |
butyl-hydroxy-diphenylsilane |
InChI |
InChI=1S/C16H20OSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
InChI 键 |
GEEVFOWFGFZMKW-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


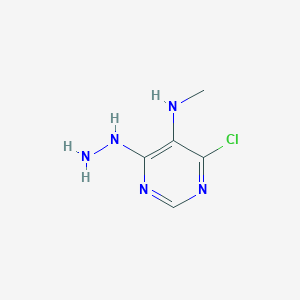

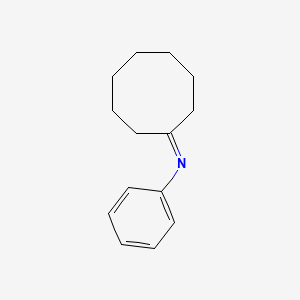

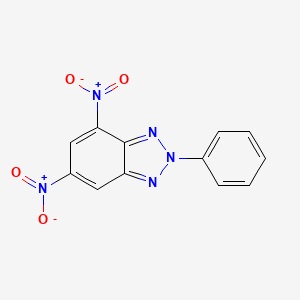
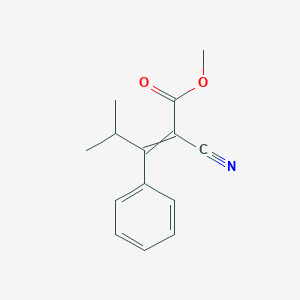
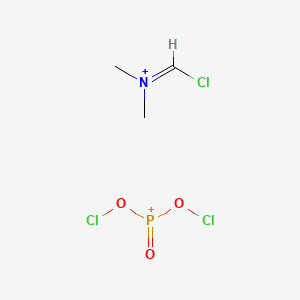
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
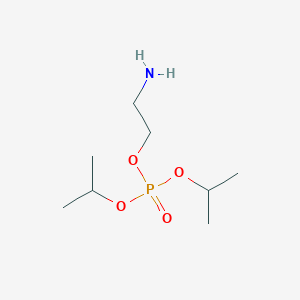
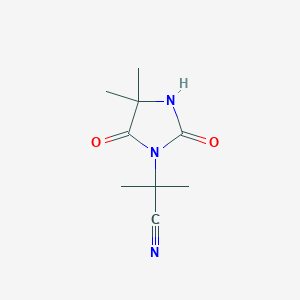

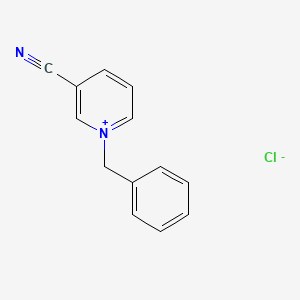

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
